![molecular formula C20H16N2O5 B5908720 N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5908720.png)
N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide, also known as MNFA, is a synthetic compound that has been extensively studied for its potential use in scientific research. MNFA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been well-characterized.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide involves the activation of the mitochondrial pathway of apoptosis. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to induce the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and caspase-3. This leads to the cleavage of various cellular proteins and ultimately results in apoptosis.
Biochemical and Physiological Effects:
In addition to its role in inducing apoptosis, N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to have a variety of other biochemical and physiological effects. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide for lab experiments is its fluorescent properties. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide can be used as a fluorescent probe to detect ROS in cells, making it a valuable tool for studying oxidative stress. Additionally, N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to have low toxicity, which makes it a safe compound to work with in the laboratory.
One of the limitations of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide for lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings. Additionally, N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to have poor stability in the presence of light and air, which can limit its shelf life.
Orientations Futures
There are several future directions for the study of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide. One area of research involves the development of new fluorescent probes based on the structure of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide. These probes could be used to detect other cellular processes beyond oxidative stress.
Another area of research involves the development of new anticancer agents based on the structure of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide. By modifying the structure of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide, researchers may be able to develop compounds with even greater selectivity and potency against cancer cells.
Finally, researchers may also explore the potential use of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide in the treatment of inflammatory diseases. By studying the anti-inflammatory effects of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide, researchers may be able to develop new therapies for a variety of inflammatory conditions.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide is a synthetic compound that has been extensively studied for its potential use in scientific research. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been well-characterized. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has potential applications in the detection of ROS, the treatment of cancer, and the treatment of inflammatory diseases. Future research may focus on the development of new fluorescent probes, anticancer agents, and anti-inflammatory therapies based on the structure of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide involves the reaction of 3-methoxyaniline with 2-nitro-5-(2-furyl) acrylonitrile in the presence of a base. The resulting product is then hydrolyzed to form N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide. The synthesis of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide is relatively straightforward and can be performed using standard laboratory techniques.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to be highly selective for ROS and can be used to monitor changes in ROS levels in real-time.
In addition to its use as a fluorescent probe, N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has also been studied for its potential as an anticancer agent. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. This makes N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
(E)-N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-26-16-6-4-5-14(13-16)21-20(23)12-10-15-9-11-19(27-15)17-7-2-3-8-18(17)22(24)25/h2-13H,1H3,(H,21,23)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYGZZAQYKYPGL-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


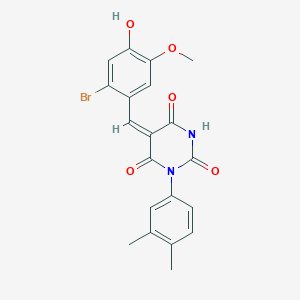
![3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908659.png)
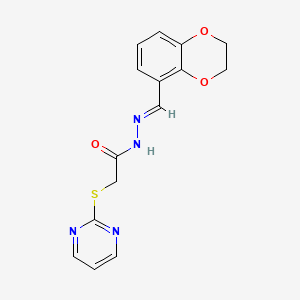
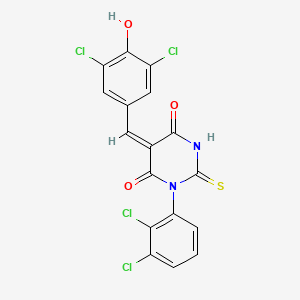
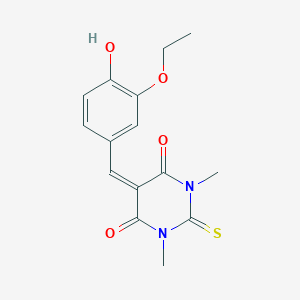
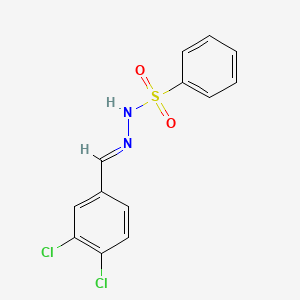
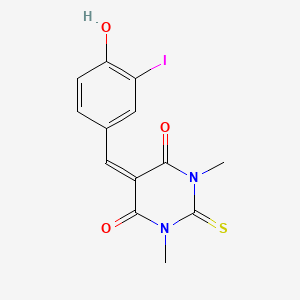
![N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5908704.png)
![ethyl 4-{3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5908705.png)
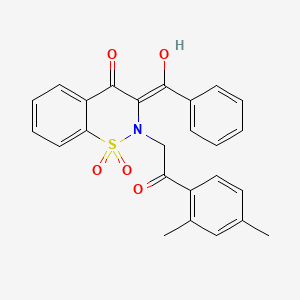
![N-(2-bromophenyl)-N-(2-oxo-2-{2-[3-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B5908713.png)
![N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-cyanoacetohydrazide](/img/structure/B5908718.png)
![ethyl 5-(2,3-dimethoxyphenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908753.png)